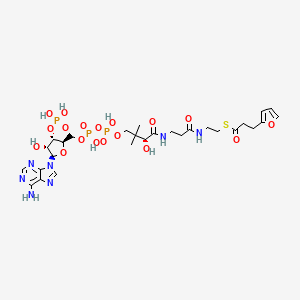
FPCoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FPCoA, also known as this compound, is a useful research compound. Its molecular formula is C28H42N7O18P3S and its molecular weight is 889.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
1. Water Treatment
FPCoA compounds are being investigated for their effectiveness in degrading perfluoroalkyl substances (PFAS) found in contaminated water sources. Recent studies have demonstrated that electrochemical methods using titanium suboxide anodes can achieve over 90% defluorination of PFAS at specific current densities . This approach highlights the potential of this compound in developing advanced water treatment technologies aimed at removing persistent environmental pollutants.
2. Soil Remediation
The application of this compound in soil remediation is another promising area. Research indicates that these compounds can interact with various soil microorganisms, potentially enhancing the biodegradation of harmful contaminants . This application is particularly relevant in agricultural settings where soil health is crucial for sustainable farming practices.
Materials Science Applications
1. Advanced Coatings
This compound has been explored for use in creating advanced coatings due to its hydrophobic properties. These coatings can provide excellent resistance to water and chemical exposure, making them suitable for industrial applications where durability is essential . The development of such materials could lead to longer-lasting products and reduced maintenance costs.
2. Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in enhancing mechanical properties and thermal stability. Studies have indicated that these composites can be used in various applications, including aerospace and automotive industries, where lightweight yet strong materials are required .
Pharmaceutical Applications
1. Drug Development
This compound derivatives have been investigated as potential therapeutic agents due to their unique pharmacological properties. Recent literature reviews have highlighted their efficacy against various cancer cell lines, showcasing their potential as anti-cancer agents . For instance, certain derivatives have demonstrated significant cytotoxic activity, indicating their potential role in developing new cancer therapies.
2. Antimicrobial Agents
The antimicrobial properties of this compound derivatives are also being studied extensively. Research has shown that these compounds can inhibit the growth of specific bacterial strains, suggesting their potential use in developing new antibiotics or disinfectants . This application is particularly critical given the rising concerns over antibiotic resistance.
Case Studies
Eigenschaften
CAS-Nummer |
75368-14-8 |
|---|---|
Molekularformel |
C28H42N7O18P3S |
Molekulargewicht |
889.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate |
InChI |
InChI=1S/C28H42N7O18P3S/c1-28(2,23(39)26(40)31-8-7-18(36)30-9-11-57-19(37)6-5-16-4-3-10-48-16)13-50-56(46,47)53-55(44,45)49-12-17-22(52-54(41,42)43)21(38)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h3-4,10,14-15,17,21-23,27,38-39H,5-9,11-13H2,1-2H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
InChI-Schlüssel |
ZZJUUVMUQVPHBB-SVHODSNWSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Synonyme |
eta-(2-furyl)propionyl-CoA beta-(2-furyl)propionyl-coenzyme A FPCoA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















